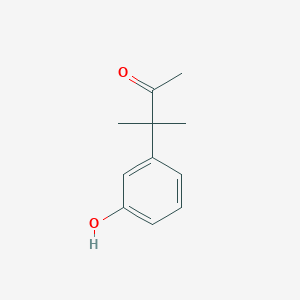
3-(3-Hydroxy-phenyl)-3-methyl-butan-2-one
Cat. No. B8313139
M. Wt: 178.23 g/mol
InChI Key: HUDUHXNVDWRJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07851626B2
Procedure details


To a solution of 3-(3-methoxy-phenyl)-3-methyl-butan-2-one (6.570 g, 34.172 mmol) in methylene chloride (100 mL) cooled to −78° C. was added boron tribromide (102 mL, 1 M solution in methylene chloride, Aldrich). The mixture was stirred at −78° C. for 1 h, warmed up to 0° C. for 1 h then put in the freezer (−20° C.) for 72 h. At 0° C., water was added to quench the excess boron tribromide (CAUTION: Violent reaction). The product was extracted with petroleum ether. The organic layers were washed with brine, dried over anhydrous sodium sulfate and concentrated. The crude residue was purified by flash chromatography (40 g of silica gel, eluting with 5-20% ethyl acetate in hexane) to give 3-(3-hydroxy-phenyl)-3-methyl-butan-2-one as a yellow oil (5 g, 82%).




Yield
82%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([C:9]([CH3:14])([CH3:13])[C:10](=[O:12])[CH3:11])[CH:6]=[CH:7][CH:8]=1.B(Br)(Br)Br.O>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]([C:9]([CH3:14])([CH3:13])[C:10](=[O:12])[CH3:11])[CH:6]=[CH:7][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.57 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1)C(C(C)=O)(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
102 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at −78° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed up to 0° C. for 1 h
|
|
Duration
|
1 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
then put in the freezer (−20° C.) for 72 h
|
|
Duration
|
72 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench the excess boron tribromide (CAUTION: Violent reaction)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with petroleum ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was purified by flash chromatography (40 g of silica gel, eluting with 5-20% ethyl acetate in hexane)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C(C=CC1)C(C(C)=O)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
